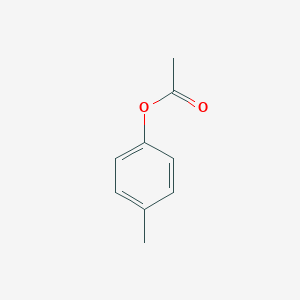

p-Tolyl acetate

Overview

Description

p-Tolyl acetate, also known as 4-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. The compound consists of a tolyl group attached to an acetate group and is soluble in organic solvents such as ethanol and ether, but has limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl acetate can be synthesized through the acetylation of p-cresol (4-methylphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process. The reaction can be represented as follows: [ \text{C}_7\text{H}_8\text{O} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}9\text{H}{10}\text{O}_2 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The mixture is typically washed with water to remove any residual acid and then distilled to obtain the pure compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form p-toluic acid or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of p-tolyl alcohol.

Substitution: The compound can participate in substitution reactions, such as the Fries rearrangement, where it is converted to acyl phenols in the presence of catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Catalysts like AlCl3 or BF3 are used in the Fries rearrangement.

Major Products:

Oxidation: p-Toluic acid.

Reduction: p-Tolyl alcohol.

Substitution: Acyl phenols.

Scientific Research Applications

Fragrance Industry

p-Tolyl acetate is extensively used in perfumery due to its aromatic properties. It contributes to the scent profiles of various products, including:

- Perfumes and colognes : Used as a key ingredient to enhance floral and fruity notes.

- Household cleaners : Employed for its pleasant fragrance in cleaning products.

Food Industry

In the food sector, this compound serves as a flavoring agent. Its applications include:

- Baked goods : Adds a sweet and fruity aroma.

- Confectionery : Enhances the flavor profile of candies and desserts.

- Beverages : Used in soft drinks and other flavored drinks to impart a distinctive taste.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry as a building block for drug synthesis. Its applications include:

- Synthesis of medications : Used in the production of drugs aimed at treating neurological disorders, cardiovascular diseases, and pain management.

- Research in drug development : Investigated for its potential to create new pharmaceutical compounds with improved therapeutic properties .

Safety and Environmental Considerations

Safety assessments indicate that this compound is not expected to be genotoxic or phototoxic under typical exposure conditions. Studies have shown:

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) is determined to be 50 mg/kg/day.

- Skin Sensitization : Minimal risk under standard exposure conditions.

- Environmental Impact : Classified as not persistent or bioaccumulative according to IFRA Environmental Standards .

Novel Pharmaceutical Compounds

Future research may focus on utilizing this compound as a precursor for developing novel pharmaceuticals with enhanced efficacy against various diseases. Investigating its reactivity can lead to innovative drug design strategies.

Fine Chemicals Production

Exploring this compound's potential as a feedstock for fine chemicals and specialty materials could lead to environmentally friendly synthetic routes that are economically viable.

Catalytic Conversions

Research into the catalytic conversion of this compound into high-value chemicals and biofuels is another promising area. Optimizing reaction conditions could contribute to sustainable energy solutions .

Synthesis of (−)-Incrustoporin

This compound has been utilized in the total synthesis of (−)-incrustoporin, demonstrating its utility in complex organic synthesis and highlighting its importance in pharmaceutical chemistry .

Fragrance Development

Case studies in fragrance formulation have shown that incorporating this compound can significantly enhance the olfactory profile of perfumes, leading to more appealing consumer products.

Mechanism of Action

The mechanism of action of p-Tolyl acetate primarily involves its ability to undergo esterification and acetylation reactions. In the fragrance industry, its mechanism of action is related to its ability to emit a pleasant fruity odor. The compound interacts with olfactory receptors, triggering a sensory response that is perceived as a fruity scent .

Comparison with Similar Compounds

p-Cresyl acetate: Similar in structure but with different functional groups.

m-Tolyl acetate: An isomer with the methyl group in the meta position.

o-Tolyl acetate: An isomer with the methyl group in the ortho position.

Uniqueness: p-Tolyl acetate is unique due to its specific structural arrangement, which gives it distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .

Biological Activity

p-Tolyl acetate (CAS Number: 140-39-6) is an aromatic ester derived from p-tolyl alcohol and acetic acid. It is known for its pleasant fragrance and is commonly used in the fragrance industry. Recent studies have begun to explore its biological activity, including its potential therapeutic applications and safety profile.

- Chemical Formula : C₉H₁₀O₂

- Molecular Weight : 150.1745 g/mol

- Boiling Point : 212°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating substantial antibacterial activity. Specifically, it was effective against four out of six tested strains, suggesting its potential as a natural preservative in food and cosmetic products .

Cytotoxicity and Antitumor Activity

The cytotoxicity of this compound was assessed using the brine shrimp lethality assay, which revealed notable cytotoxic effects. The compound also showed promising antitumor activity in potato disc assays, indicating its potential utility in cancer treatment .

Genotoxicity and Toxicological Profile

A comprehensive safety assessment evaluated this compound for genotoxicity, reproductive toxicity, and other health risks. The findings suggest that it is not expected to be genotoxic or phototoxic. The margin of exposure (MOE) for repeated dose toxicity was found to be adequate, indicating a low risk at current usage levels .

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | NOAEL = 50 mg/kg/day |

| Reproductive Toxicity | No significant effects noted |

| Skin Sensitization | Below threshold |

| Phototoxicity | Not expected |

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to disruption of microbial cell integrity. Its structure allows for effective penetration into cells, which may facilitate its cytotoxic effects against tumor cells .

Case Studies

- Antifungal Activity : In a study assessing antifungal efficacy, this compound completely inhibited the growth of several pathogenic fungal strains. This suggests that it could be a candidate for developing antifungal agents .

- Environmental Safety Assessment : A safety assessment concluded that this compound does not pose significant environmental risks based on its low toxicity profile and lack of bioaccumulation potential in aquatic systems .

Chemical Reactions Analysis

Esterification and Acetylation Reactions

p-Tolyl acetate functions as an acetyl donor in esterification and acetylation processes. The reaction mechanism involves:

-

Nucleophilic attack : Alcohols or other nucleophiles target the carbonyl carbon.

-

Tetrahedral intermediate formation : Followed by proton transfer.

-

Elimination : Release of p-cresol (4-methylphenol) as a byproduct .

Key reaction :

Table 1: General Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Catalyst | Acid (e.g., H₂SO₄, TsOH) |

| Temperature | 25–80°C (ambient to moderate heating) |

| Solvent | Polar aprotic (e.g., THF, DCM) |

| Yield | 50–95% (substrate-dependent) |

(a) Ester Derivatives

This compound facilitates the synthesis of complex esters. For example, its reaction with benzyl alcohol produces benzyl acetate, with the reaction efficiency influenced by steric and electronic factors .

(b) Acetylation of Biomolecules

In proteomics, this compound acetylates hydroxyl groups in carbohydrates and peptides, enabling structural modifications for analytical or functional studies .

Mechanistic Insights from Analogues

Studies on ethyl p-tolyl carbonate (CAS 22719-81-9) suggest this compound’s reactivity parallels other acetylating agents, with no mutagenic or clastogenic activity observed .

Comparative Analysis of Acetylating Agents

| Agent | Reactivity | Byproduct Toxicity | Cost (25 g) |

|---|---|---|---|

| This compound | Moderate | Low (p-cresol) | $37 |

| Acetic anhydride | High | High (acetic acid) | $20 |

| Acetyl chloride | Very high | Corrosive (HCl) | $45 |

Limitations and Challenges

-

Selectivity : Competes with other electrophilic agents in complex mixtures.

-

Byproduct management : p-Cresol removal requires alkaline washing or distillation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-Tolyl acetate, and how can reaction efficiency be optimized?

this compound is synthesized via acid-catalyzed esterification of p-cresol (4-methylphenol) with acetic anhydride or acetyl chloride. Key parameters include reaction temperature (typically 80–100°C), catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid), and molar ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification is achieved through distillation or recrystallization, with purity confirmed by NMR (¹H/¹³C) and GC-MS .

Q. How can researchers characterize this compound’s structural and functional properties?

- Structural analysis : Use NMR (¹H and ¹³C) to confirm ester linkage and aromatic substitution patterns. For example, the methyl group on the aromatic ring appears as a singlet at ~2.3 ppm in ¹H NMR.

- Purity assessment : Employ GC-MS or HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Functional groups : FT-IR spectroscopy identifies ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and aromatic C-H vibrations .

Q. What safety protocols are critical when handling this compound in the lab?

this compound is flammable and may cause skin/eye irritation. Essential precautions include:

- Using PPE (gloves, goggles, lab coat).

- Working in a fume hood to avoid inhalation.

- Storing in airtight containers away from oxidizers and heat sources. Refer to Safety Data Sheets (SDS) and institutional guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported physicochemical data for this compound?

Discrepancies in melting/boiling points or solubility may arise from isomer impurities (e.g., o-/m-Tolyl acetate) or measurement conditions. Mitigation strategies:

- Chromatographic separation : Use reverse-phase HPLC or GC with polar columns to isolate isomers.

- Standardized conditions : Report data with controlled humidity, temperature, and instrumentation calibration (e.g., DSC for melting points).

- Cross-validation : Compare results with peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Q. What advanced methodologies validate this compound’s stability under varying experimental conditions?

- Degradation studies : Expose the compound to heat (60–100°C), UV light, or acidic/alkaline conditions. Monitor degradation via LC-MS or GC-MS to identify byproducts (e.g., acetic acid, p-cresol).

- Kinetic analysis : Use Arrhenius plots to predict shelf life.

- Stabilizer screening : Test antioxidants (e.g., BHT) or chelating agents to inhibit oxidation .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- DFT calculations : Predict reaction pathways for ester hydrolysis or electrophilic substitution.

- Molecular docking : Study interactions with enzymes (e.g., esterases) or receptors in biochemical assays.

- Solubility parameters : Use COSMO-RS models to predict solubility in non-polar solvents .

Q. What strategies improve reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Design of Experiments (DoE) : Optimize reaction variables (catalyst loading, solvent polarity) using factorial designs.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Scalability trials : Validate small-scale syntheses in pilot reactors to assess batch-to-batch consistency .

Q. Methodological Best Practices

Q. How should researchers document and archive spectral data for this compound?

- Metadata standards : Include instrument parameters (e.g., NMR field strength, GC column type).

- Open-access repositories : Upload spectra to platforms like Zenodo or ChemSpider with DOI assignment.

- Version control : Track iterative refinements in spectral interpretation using lab notebooks or electronic lab notebooks (ELNs) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. exposed cell lines).

- Machine learning : Apply random forests or neural networks to identify toxicity predictors from omics datasets .

Q. Data Management and Reporting

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?

- Structured metadata : Use ISA-Tab format for experimental descriptions.

- Controlled vocabularies : Align terms with ChEBI or PubChem identifiers.

- Licensing : Apply CC-BY or similar licenses to enable reuse .

Properties

IUPAC Name |

(4-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJJKTLOZJAGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046567 | |

| Record name | 4-Tolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid, strong floral odour | |

| Record name | p-Tolyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | p-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.052 | |

| Record name | p-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | p-Tolyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-39-6 | |

| Record name | 4-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Tolyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I5PWW20C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.